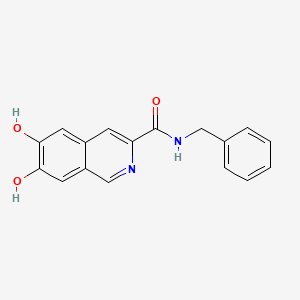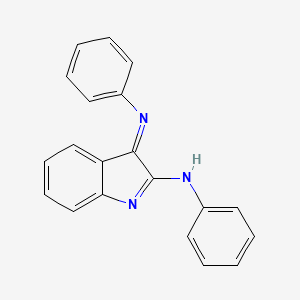![molecular formula C21H29ClN2O3S B11837307 (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate CAS No. 954127-40-3](/img/structure/B11837307.png)
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzo[d]oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative.
Thioether Formation: The benzo[d]oxazole derivative is then subjected to a nucleophilic substitution reaction with a thiol to introduce the thioether linkage.
Piperidine Ring Formation: The piperidine ring is constructed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The benzo[d]oxazole-thioether intermediate is coupled with the piperidine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzo[d]oxazole moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the benzo[d]oxazole ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, alkoxides, under basic conditions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced benzo[d]oxazole derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives.
Aplicaciones Científicas De Investigación
(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with various enzymes or receptors, modulating their activity. The thioether linkage and piperidine ring contribute to the compound’s overall binding affinity and specificity.
Propiedades
Número CAS |
954127-40-3 |
|---|---|
Fórmula molecular |
C21H29ClN2O3S |
Peso molecular |
425.0 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29ClN2O3S/c1-20(2,3)18-23-15-10-9-14(22)17(16(15)26-18)28-13-8-7-11-24(12-13)19(25)27-21(4,5)6/h9-10,13H,7-8,11-12H2,1-6H3/t13-/m0/s1 |
Clave InChI |
KYYXBQVVZGQQTC-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S[C@H]3CCCN(C3)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)SC3CCCN(C3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



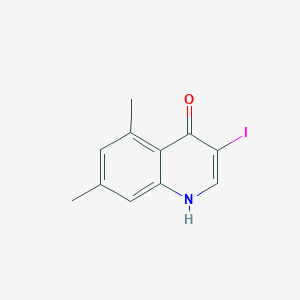

![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
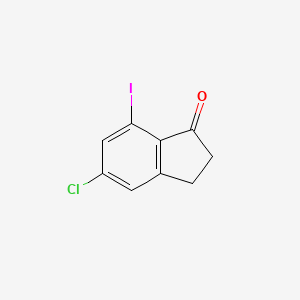
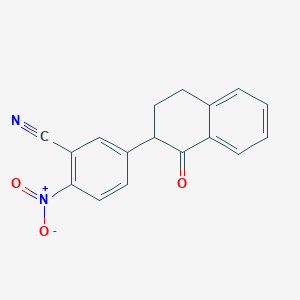
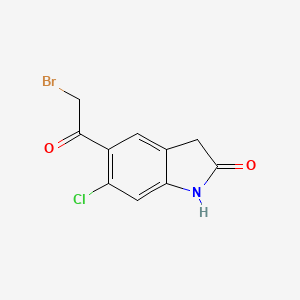
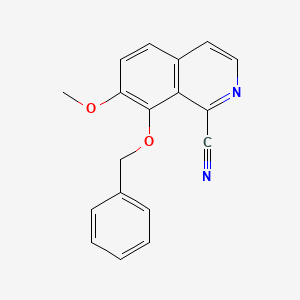
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)
